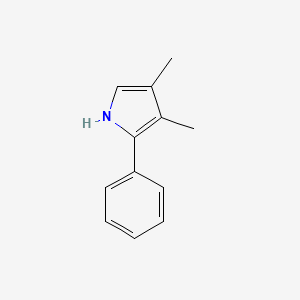
3,4-dimethyl-2-phenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at positions 3 and 4, and a phenyl group at position 2 on the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .
Another method involves the reaction of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with substituted anilines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and dimethylaminopyridine in acetonitrile as the solvent. This reaction is carried out at room temperature and provides the desired carboxamide analogues .
Industrial Production Methods
Industrial production of pyrrole derivatives, including this compound, often involves the catalytic dehydrogenation of pyrrolidine or the treatment of furan with ammonia in the presence of solid acid catalysts such as silicon dioxide and aluminum oxide .
化学反応の分析
Types of Reactions
3,4-Dimethyl-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under mild conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrroles and other substituted pyrrole derivatives.
科学的研究の応用
3,4-Dimethyl-2-phenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,4-dimethyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to inhibit the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungal cell membranes. Molecular docking studies have shown that the compound binds to the active site of the enzyme, preventing its normal function and leading to fungal cell death .
類似化合物との比較
Similar Compounds
3,4-Dimethyl-1H-pyrrole-2,5-dione: A similar compound with a dione functional group at positions 2 and 5.
3-Ethyl-2,4-dimethyl-1H-pyrrole: A derivative with an ethyl group at position 3 instead of a phenyl group.
2,4-Dimethyl-3,5-dicarbethoxypyrrole: A compound with ester groups at positions 3 and 5.
Uniqueness
3,4-Dimethyl-2-phenyl-1H-pyrrole is unique due to the presence of both methyl and phenyl groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development .
特性
CAS番号 |
118799-13-6 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC名 |
3,4-dimethyl-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-8-13-12(10(9)2)11-6-4-3-5-7-11/h3-8,13H,1-2H3 |
InChIキー |
WUMHGMDXNUCQMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
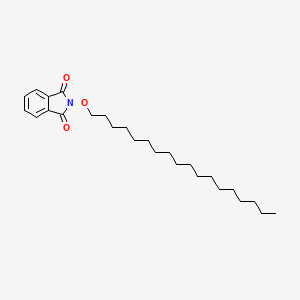
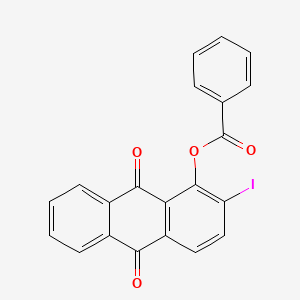
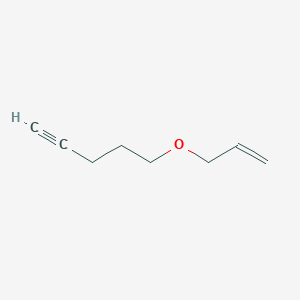
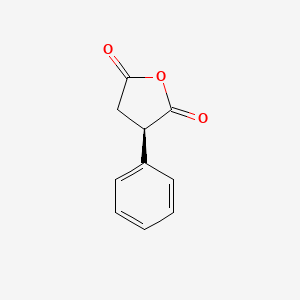

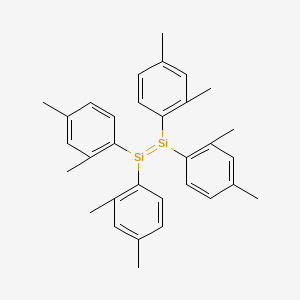
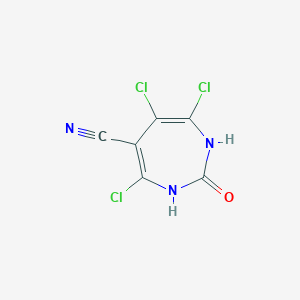
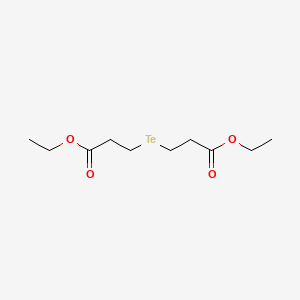
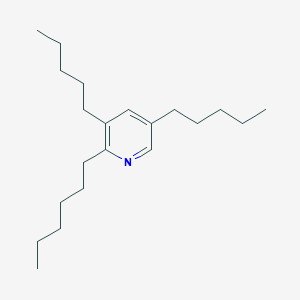
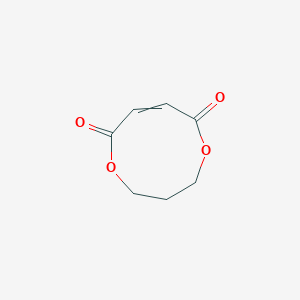
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
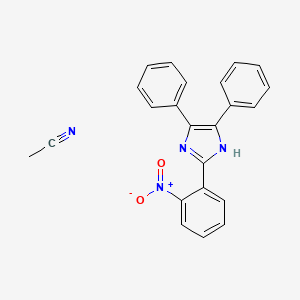
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
